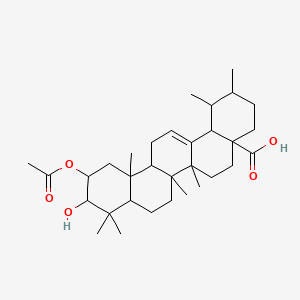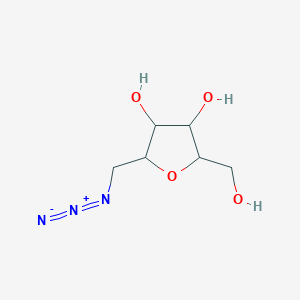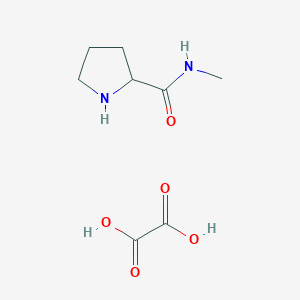
(2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid is a compound that combines (2S)-N-methylpyrrolidine-2-carboxamide with oxalic acid
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-N-methylpyrrolidine-2-carboxamide typically involves the reaction of N-methylpyrrolidine with a carboxylating agent under controlled conditions. The oxalic acid component can be introduced through a subsequent reaction with oxalic acid or its derivatives. The reaction conditions often include specific temperatures, solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of (2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This can include continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halogens). The reaction conditions can vary but often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution may yield halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
(2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein binding, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other industrial products.
Wirkmechanismus
The mechanism of action of (2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid involves its interaction with specific molecular targets and pathways. This can include binding to enzymes, receptors, or other proteins, leading to changes in their activity or function. The exact molecular targets and pathways involved can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (2S)-N-methylpyrrolidine-2-carboxamide;oxalic acid include other N-methylpyrrolidine derivatives and carboxamide compounds. Examples include:
- N-methylpyrrolidine-2-carboxamide
- N-methylpyrrolidine-2-carboxylic acid
- N-methylpyrrolidine-2-carboxylate
Uniqueness
What sets this compound apart from similar compounds is its combination with oxalic acid, which can impart unique chemical properties and potential applications. This combination can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various scientific and industrial applications.
Eigenschaften
Molekularformel |
C8H14N2O5 |
|---|---|
Molekulargewicht |
218.21 g/mol |
IUPAC-Name |
N-methylpyrrolidine-2-carboxamide;oxalic acid |
InChI |
InChI=1S/C6H12N2O.C2H2O4/c1-7-6(9)5-3-2-4-8-5;3-1(4)2(5)6/h5,8H,2-4H2,1H3,(H,7,9);(H,3,4)(H,5,6) |
InChI-Schlüssel |
ZZUOQZBPGDAKBZ-UHFFFAOYSA-N |
Kanonische SMILES |
CNC(=O)C1CCCN1.C(=O)(C(=O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


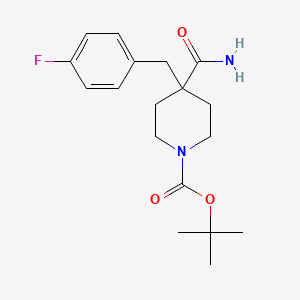

![4-[6-Methyl-2-(4-{2-methylpyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidin-4-yl]morpholine](/img/structure/B12276674.png)
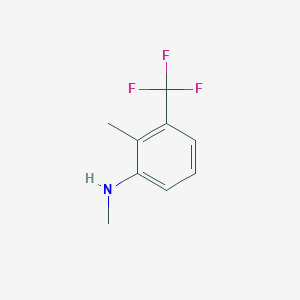


![2-[Amino(cyclopropyl)methyl]benzonitrile;hydrochloride](/img/structure/B12276690.png)
![6-Fluoro-2-{4-[(pyrazin-2-yloxy)methyl]piperidin-1-yl}-1,3-benzothiazole](/img/structure/B12276699.png)
![7-Methoxy-3-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one](/img/structure/B12276705.png)
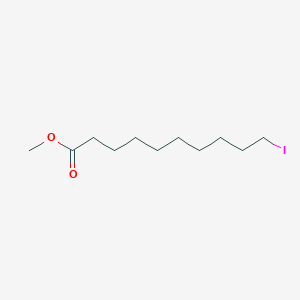
![ethyl 6-amino-5-cyano-2-{[(4,5-diphenyl-1,3-oxazol-2-yl)sulfanyl]methyl}-4-(2-fluorophenyl)-4H-pyran-3-carboxylate](/img/structure/B12276717.png)
![1-[Bis(trifluoroacetoxy)iodo]-4-methylbenzene](/img/structure/B12276720.png)
